molecular formula C11H13N3O4 B2444626 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine CAS No. 10156-63-5

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Cat. No.: B2444626
CAS No.: 10156-63-5
M. Wt: 251.242
InChI Key: VQGQQGHLIBHAHP-UHFFFAOYSA-N
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Description

Contextualization of Nitro-Aromatic Compounds in Advanced Organic Chemistry

Nitro-aromatic compounds are a class of organic molecules characterized by one or more nitro groups (-NO₂) attached to an aromatic ring. numberanalytics.comnih.gov Historically significant, these compounds are foundational to the chemical industry, serving as key precursors for a vast range of materials, including dyes, pharmaceuticals, and explosives. numberanalytics.comlkouniv.ac.inresearchgate.net The first synthesis of nitrobenzene (B124822) dates back to the 19th century, marking a pivotal moment in the development of modern organic chemistry. numberanalytics.com

The defining feature of the nitro group is its powerful electron-withdrawing nature, which dramatically influences the reactivity of the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution (S_NAr), particularly when the nitro groups are positioned ortho and para to a leaving group. lkouniv.ac.inyoutube.com This activation is a cornerstone of synthetic chemistry, enabling the formation of carbon-heteroatom bonds under relatively mild conditions. youtube.comnih.gov The reaction of 2,4-dinitrobenzene derivatives with various nucleophiles, including amines, is a well-documented example of this reactivity. nih.govresearchgate.netsemanticscholar.org

PropertyEffect on Aromatic RingSynthetic Implication
Electron-Withdrawing NatureDecreases electron density of the π-system.Deactivates the ring towards attack by electrophiles.
Resonance StabilizationStabilizes the negatively charged intermediate (Meisenheimer complex) in S_NAr reactions. youtube.comFacilitates nucleophilic substitution at positions ortho and para to the nitro group. nih.gov
Directing EffectDirects incoming electrophiles to the meta position. lkouniv.ac.inAllows for regioselective synthesis in electrophilic reactions, albeit under forcing conditions.

Significance of Pyrrolidine (B122466) Moieties in Chemical Transformations and Structure-Reactivity Studies

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in chemistry and biology. nih.govnih.govfrontiersin.org This structural motif is ubiquitous in nature, forming the core of essential biomolecules like the amino acid proline and numerous alkaloids such as nicotine. wikipedia.orgmdpi.com Its prevalence extends to medicinal chemistry, where the pyrrolidine ring is incorporated into a wide array of synthetic drugs to enhance their biological activity and pharmacokinetic properties. nih.govfrontiersin.orgwikipedia.org

Chemically, pyrrolidine is a cyclic secondary amine, a feature that imparts both basicity and nucleophilicity. nih.govwikipedia.org Its nitrogen atom can readily participate in chemical reactions, making it a versatile building block in organic synthesis. tandfonline.com In structure-reactivity studies, the non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that can be exploited to control the stereochemistry of molecules. nih.gov This has led to its extensive use in asymmetric catalysis and the synthesis of complex, stereochemically rich targets. nih.gov

Bioactive Compound ClassExampleSignificance
Natural AlkaloidsNicotine, HygrineDemonstrates the prevalence of the pyrrolidine scaffold in natural products. wikipedia.orgmdpi.com
Amino AcidsProline, HydroxyprolineHighlights its fundamental role in biochemistry and protein structure. wikipedia.org
PharmaceuticalsAnisomycin, AvanafilUsed extensively in drug design for various therapeutic areas including antiviral and anticancer agents. frontiersin.orgmdpi.com
Racetam CompoundsPiracetamForms the structural basis for a class of nootropic drugs. wikipedia.orgmdpi.com

Historical and Contemporary Research Trajectories for Aryl-Substituted Pyrrolidines

Aryl-substituted pyrrolidines, particularly N-aryl pyrrolidines, represent an important class of compounds that merge the properties of aromatic and heterocyclic systems. sci-hub.semdpi.com The synthesis of these structures has been a subject of continuous research, with early methods often relying on the direct nucleophilic aromatic substitution of an activated aryl halide with pyrrolidine. mdpi.com The dinitrophenyl group, as seen in the title compound, is a classic activating group for such transformations.

Contemporary research has expanded the synthetic toolbox significantly. Modern methodologies include transition-metal-catalyzed cross-coupling reactions and reductive amination of diketones, which offer greater substrate scope and milder reaction conditions. mdpi.com The interest in these compounds is driven by their diverse biological activities, which span antibacterial, anticancer, and anti-inflammatory applications. frontiersin.orgsci-hub.se Researchers continue to design and synthesize novel aryl-substituted pyrrolidine derivatives to explore their potential as therapeutic agents and functional materials. nih.gov

Challenges and Opportunities in the Investigation of Highly Substituted Aromatic Systems

The synthesis of highly substituted aromatic systems, such as the 1,2,4,6-tetrasubstituted ring of 1-(4-methyl-2,6-dinitrophenyl)pyrrolidine, presents a significant challenge in organic chemistry. scitechdaily.comacs.org Achieving precise control over the position of multiple substituents on a single aromatic ring is often complicated by competing directing effects and steric hindrance. nih.gov Classical electrophilic substitution reactions frequently yield mixtures of isomers, necessitating difficult purification steps. realme.com

This challenge, however, has spurred innovation, creating opportunities for the development of new synthetic methods. The field has seen a shift towards late-stage functionalization and C-H activation strategies, which aim to introduce functional groups onto a pre-existing aromatic core with high regioselectivity. nih.gov While functionalizing electron-poor aromatic rings with electrophilic methods remains difficult, modern electrochemical techniques and novel catalytic systems are emerging as powerful tools to overcome these longstanding hurdles. scitechdaily.comrealme.com The study of complex molecules like this compound provides a valuable platform for testing the limits of existing synthetic methods and driving the discovery of new, more efficient chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-2,6-dinitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-4-2-3-5-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGQQGHLIBHAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Methyl 2,6 Dinitrophenyl Pyrrolidine

Classical Approaches to Dinitrophenyl-Pyrrolidine Linkages

The traditional and most common method for the synthesis of 1-(4-methyl-2,6-dinitrophenyl)pyrrolidine is through nucleophilic aromatic substitution (SNAr). This approach is highly effective due to the electron-deficient nature of the dinitrophenyl ring, which is activated towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing Pyrrolidine (B122466) as Nucleophile

The SNAr mechanism for this synthesis involves the attack of pyrrolidine, acting as a nucleophile, on the electron-deficient aromatic ring of a 4-methyl-2,6-dinitrophenyl derivative. The presence of two electron-withdrawing nitro groups ortho and para to the leaving group significantly facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The reaction generally proceeds in two steps: addition of the nucleophile to form the intermediate, followed by the elimination of the leaving group.

A plausible precursor for this reaction is 1-chloro-4-methyl-2,6-dinitrobenzene. The reaction with pyrrolidine would displace the chloride ion to yield the final product.

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Typically, the reaction is carried out in the presence of a base to neutralize the acid formed during the reaction (e.g., HCl if the leaving group is Cl-). An excess of pyrrolidine can also serve as the base.

The stoichiometry of the reagents is another critical factor. Usually, a slight excess of pyrrolidine is used to ensure the complete consumption of the dinitrophenyl substrate and to act as a base. The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the substrate and the solvent used. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Table 1: Representative Reaction Conditions for SNAr Synthesis

ParameterConditionRationale
Substrate 1-chloro-4-methyl-2,6-dinitrobenzeneGood leaving group (Cl) and activated aromatic ring.
Nucleophile PyrrolidineActs as both nucleophile and base.
Stoichiometry 1:2.2 (Substrate:Pyrrolidine)Excess pyrrolidine drives the reaction to completion and neutralizes HCl.
Solvent Ethanol, DMSO, or DMFPolar aprotic solvents can accelerate SNAr reactions.
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-24 hoursDependent on temperature and reactivity of substrates.

The choice of solvent plays a pivotal role in the outcome of SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are often preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents like ethanol and methanol can also be used, although they may slow down the reaction by solvating the nucleophile through hydrogen bonding. The solubility of the starting materials and the final product in the chosen solvent is also a key consideration for reaction efficiency and ease of purification.

Precursor Synthesis and Derivatization Strategies

The primary precursor for the synthesis of this compound is an appropriately substituted 4-methyl-2,6-dinitrophenyl derivative. The most common precursor is 1-chloro-4-methyl-2,6-dinitrobenzene. This compound can be synthesized from p-toluidine through a series of reactions including diazotization, Sandmeyer reaction to introduce the chloro group, followed by nitration. Alternatively, nitration of p-chlorotoluene can also yield the desired precursor, though careful control of nitration conditions is required to achieve the desired 2,6-dinitro substitution pattern.

Modern Synthetic Strategies and Refinements

While the classical SNAr reaction is robust, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods.

Catalyst-Assisted Methodologies for Enhanced Efficiency

In recent years, transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. nih.govsemanticscholar.org These reactions typically employ a palladium or copper catalyst with a suitable ligand to couple an amine with an aryl halide. While highly effective for a broad range of substrates, the high cost of the catalysts and ligands, and the need for inert reaction conditions can be a drawback.

For the synthesis of this compound, a catalyst-assisted approach might offer advantages in terms of milder reaction conditions and potentially higher yields, especially if the SNAr reaction is sluggish. However, given the already activated nature of the dinitrophenyl system for SNAr, the benefits of a catalytic approach would need to be weighed against the increased cost and complexity. Research into iridium-catalyzed reductive amination of diketones also presents a modern route for the synthesis of N-aryl-substituted pyrrolidines, offering good to excellent yields under mild conditions. nih.gov

Table 2: Comparison of Synthetic Methodologies

FeatureClassical SNArCatalyst-Assisted Amination
Catalyst NonePalladium, Copper, or Iridium complexes nih.govnih.gov
Reaction Conditions Often requires elevated temperaturesGenerally milder conditions
Substrate Scope Primarily for activated aryl halidesBroad scope, including unactivated aryl halides
Cost Relatively lowHigher due to catalyst and ligand costs
Simplicity Simple setup and procedureRequires careful control of inert atmosphere

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free, Microwave-Assisted)

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. For the synthesis of compounds like this compound, microwave-assisted organic synthesis (MAOS) represents a significant advancement over conventional heating methods. ajrconline.org Microwave irradiation offers rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times, minimize the formation of byproducts, and often increase yields. youtube.com This technique is particularly effective for SNAr reactions, which may otherwise require prolonged heating in high-boiling point solvents. ajrconline.orgyoutube.com

Solvent-free or "neat" reaction conditions, sometimes facilitated by microwave heating, are another green approach. By eliminating the solvent, this method reduces chemical waste and simplifies product purification. When a solvent is necessary, the choice of greener alternatives like ethanol or water, if reaction conditions permit, is preferred over hazardous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model SNAr Reaction

Parameter Conventional Heating Microwave Irradiation
Reaction Time 12 - 24 hours 5 - 15 minutes
Typical Yield 35 - 60% >90%
Energy Input High (prolonged heating) Low (short duration)
Solvent Volume Often requires large volumes of high-boiling solvents Can be performed with less solvent or solvent-free
Side Products Higher potential due to long reaction times Minimized due to rapid and controlled heating

Data is illustrative and based on analogous nucleophilic aromatic substitution reactions reported in the literature. youtube.com

Reaction Optimization Studies

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and purity. Key variables include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and base (if required to neutralize the acid byproduct, e.g., HCl).

Kinetic Control versus Thermodynamic Control in Synthesis

The concepts of kinetic and thermodynamic control are crucial in reactions where multiple products can be formed. wikipedia.orglibretexts.org A reaction is under kinetic control if the product ratio is determined by the rates of formation, favoring the product that forms fastest (i.e., has the lowest activation energy). masterorganicchemistry.comyoutube.com A reaction is under thermodynamic control if the system reaches equilibrium, and the product ratio reflects the relative stabilities of the products, favoring the most stable product. wikipedia.orglibretexts.org

For the nucleophilic aromatic substitution reaction to form this compound, the mechanism proceeds through a stable intermediate known as a Meisenheimer complex. The initial attack of pyrrolidine on the dinitrophenyl ring is typically the rate-determining step. Under most laboratory conditions (e.g., room temperature to moderate heating), the formation of the C-N bond is effectively irreversible. The high stability of the final product, driven by the re-aromatization of the ring, means the reverse reaction has a very high activation energy. libretexts.org

Consequently, the synthesis is generally considered to be under kinetic control . The primary goal of optimization is not to select between different isomeric products, but to accelerate the rate of the desired reaction while preventing potential side reactions, such as undesired reactions with the solvent or thermal decomposition at excessive temperatures.

Process Development and Scale-Up Considerations for Research Purposes

Transitioning a synthesis from a small laboratory scale (milligrams) to a larger research scale (grams to kilograms) requires careful process development. For the synthesis of nitroaromatic compounds, safety is a primary concern due to the potential for exothermic reactions. researchgate.net

Key considerations include:

Heat Management: SNAr reactions with highly activated substrates like dinitrophenyl derivatives can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This may involve using a jacketed reactor with controlled cooling and ensuring a proper stirring rate for uniform heat distribution.

Reagent Addition: Instead of adding reagents all at once, controlled, portion-wise, or dropwise addition of the nucleophile (pyrrolidine) is recommended to manage the reaction exotherm.

Solvent Selection: A solvent that is effective for the reaction must also be suitable for scale-up. Factors include its boiling point (to allow for effective heating without excessive pressure), its ability to dissolve reactants, and its ease of removal during workup.

Workup and Isolation: On a larger scale, procedures like extraction and filtration can be more time-consuming. The process should be designed to handle larger volumes efficiently, for example, by selecting solvent systems that lead to easy separation of layers or by choosing a crystallization solvent that gives a high recovery of the product. google.com

Advanced Purification and Isolation Techniques for Research-Grade Samples

Achieving high purity is essential for research-grade chemical samples. For a solid, crystalline compound like this compound, several techniques can be employed.

Recrystallization: This is the most common and effective method for purifying solid organic compounds. emu.edu.tr The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical.

Table 2: Potential Solvents for Recrystallization of Nitroaromatic Compounds

Solvent Properties Suitability
Ethanol/Methanol Good solvency for many nitroaromatics when hot, poor when cold. Often a first choice due to effectiveness and low toxicity.
Isopropanol Similar to ethanol but with a higher boiling point. Useful if higher temperatures are needed for dissolution.
Toluene Good solvent for aromatic compounds. Effective but more hazardous than alcohols.
Ethyl Acetate/Hexane Used as a solvent pair; the compound is dissolved in the better solvent (ethyl acetate) and the poorer solvent (hexane) is added to induce crystallization. Highly tunable and effective for achieving high purity.

Selection is empirical and depends on the specific solubility profile of the target compound.

Column Chromatography: For obtaining very high purity or for separating the product from impurities with similar solubility, silica gel column chromatography is the method of choice. The crude mixture is loaded onto a column of silica gel, and a solvent (eluent) is passed through. Separation occurs based on the differential adsorption of the components to the silica gel.

Washing/Trituration: The crude solid can be washed or stirred (triturated) with a solvent in which the desired product is insoluble, but the impurities are soluble. This is a simple and quick method to remove minor, more soluble impurities.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methyl 2,6 Dinitrophenyl Pyrrolidine

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Dinitrophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 1-(4-methyl-2,6-dinitrophenyl)pyrrolidine. This multi-step addition-elimination mechanism is facilitated by the presence of the two nitro groups, which stabilize the negatively charged intermediate that is formed. masterorganicchemistry.com The general pathway involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate, followed by the departure of a leaving group. semanticscholar.orgeijas.com In the context of this specific molecule, the pyrrolidine (B122466) group itself could act as a leaving group if attacked by a stronger nucleophile, or the dinitrophenyl moiety could undergo further substitution if a different leaving group were present on the ring.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a potential leaving group. The presence of nitro groups, particularly at the ortho and para positions relative to the point of attack, is crucial for stabilizing the resulting anionic intermediate. masterorganicchemistry.comyoutube.com

Formation and Characterization of Meisenheimer σ-Complex Intermediates

A defining feature of the SNAr mechanism is the formation of a thermodynamically stable, negatively charged intermediate known as a Meisenheimer or σ-complex. wikipedia.orgmdpi.com This complex results from the addition of a nucleophile to the electron-poor aromatic ring. For a compound like this compound, if it were to react with a potent nucleophile (e.g., methoxide), the nucleophile would attack a carbon atom on the dinitrophenyl ring, breaking the aromaticity and forming a cyclohexadienyl anion.

The negative charge of the Meisenheimer complex is delocalized throughout the ring and, most importantly, onto the oxygen atoms of the two nitro groups. wikipedia.org This delocalization provides significant stabilization. The structure of these intermediates has been extensively characterized for various dinitro- and trinitroaromatic compounds using techniques like NMR and UV-Vis spectroscopy. wikipedia.orgacs.org For instance, the formation of Meisenheimer complexes is often accompanied by the appearance of intense colors, a phenomenon first observed in the 19th century. wikipedia.org The stability of these complexes can be such that in some cases, they can be isolated and characterized as stable salts. mdpi.com The reaction of nitroaromatic compounds with hydride sources has also been shown to generate stable Meisenheimer complexes, a process relevant to the mechanism of certain antimicrobial agents. nih.gov

Detailed Kinetic and Thermodynamic Studies of SNAr Reactions

Kinetic studies of SNAr reactions involving dinitrophenyl systems reveal that the reaction mechanism can be complex, with the rate-determining step varying depending on the nucleophile, leaving group, and solvent. semanticscholar.orgresearchgate.net The reaction generally follows a two-step mechanism where either the formation of the Meisenheimer complex (k1) or the expulsion of the leaving group (k2) is the rate-limiting step. nih.gov

For many reactions, particularly with good leaving groups, the initial attack of the nucleophile to form the intermediate is the slow, rate-determining step. researchgate.net However, when the leaving group is poor or when using amine nucleophiles, the second step can become rate-limiting, and general base catalysis is often observed. acs.org

The table below presents representative kinetic and thermodynamic data for SNAr reactions of various 2,4-dinitrobenzene derivatives with hydrazine (B178648) in DMSO, illustrating the influence of the leaving group (X) on the reaction rate and activation parameters.

Leaving Group (X)pKa of HXk (x 103 M-1s-1) at 25°CΔH (kJ mol-1)-ΔS (J mol-1K-1)
-Cl-1.8052592.78221.52
-SO2Ph7.109.4528.83187.22
-SPh10.309.6015.41231.66
-OPh18.02.595.74236.91
-OCH329.001.395.17243.97

Data adapted from a study on 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO. researchgate.net The data illustrates how leaving group basicity (pKa) affects reaction rates and activation parameters in a typical SNAr reaction.

The large, negative entropies of activation (ΔS‡) are characteristic of bimolecular reactions that proceed through a highly ordered transition state, consistent with the formation of a Meisenheimer complex. eijas.com

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on both the aromatic ring and the nucleophile significantly impact the rate and selectivity of SNAr reactions.

Substituents on the Aromatic Ring: The primary activators for the SNAr mechanism are strong electron-withdrawing groups (EWGs) like the nitro groups in this compound. masterorganicchemistry.comnih.gov These groups stabilize the negative charge of the Meisenheimer intermediate. The methyl group at the 4-position is a weak electron-donating group, which slightly deactivates the ring compared to an unsubstituted dinitrophenyl system, but its effect is minor compared to the powerful activation by the two nitro groups. Steric effects can also be significant; bulky groups ortho to the site of attack can hinder the approach of the nucleophile, reducing the reaction rate. unilag.edu.ng

Substituents on the Nucleophile: The reactivity of the nucleophile is also critical. Stronger nucleophiles generally lead to faster reaction rates. nih.gov For amine nucleophiles, reactivity is influenced by basicity, polarizability, and steric hindrance. For instance, studies comparing the cyclic secondary amines pyrrolidine and piperidine (B6355638) have shown that pyrrolidine is often a more effective nucleophile in SNAr reactions. This enhanced reactivity is attributed to its less sterically hindered nitrogen atom and differences in the stability of the resulting intermediates. acs.org

The electronic nature of substituents on aniline (B41778) nucleophiles has been systematically studied, with Hammett plots showing a strong dependence of the rate constant on the substituent's electron-donating or -withdrawing character. unilag.edu.ng Electron-donating groups on the nucleophile increase its reactivity and accelerate the substitution. nih.gov

Electrophilic Aromatic Substitution (EAS) Considerations and Resistance Profile

The dinitrophenyl moiety of this compound is extremely resistant to electrophilic aromatic substitution (EAS). The mechanism of EAS involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a positively charged intermediate (an arenium ion or Wheland intermediate). msu.edulibretexts.org

The two nitro groups on the ring are powerful electron-withdrawing groups. They function as strong deactivating groups by inductively and resonantly pulling electron density out of the aromatic ring. libretexts.org This reduction in electron density makes the ring a very poor nucleophile, and thus highly unreactive towards attack by electrophiles. msu.edu A nitro substituent can decrease the ring's reactivity towards EAS by a factor of a million or more. libretexts.org With two nitro groups present, this deactivating effect is compounded, making reactions like Friedel-Crafts alkylation/acylation, halogenation, or nitration practically impossible under standard conditions. masterorganicchemistry.comyoutube.com Any electrophilic attack would require exceptionally harsh conditions and would likely lead to decomposition of the molecule rather than substitution.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is primarily associated with the nitro groups. Nitroaromatic compounds are known to undergo reduction under various chemical and electrochemical conditions. The nitro groups can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities.

In the context of reaction mechanisms, the high electron deficiency of the dinitrophenyl ring can also facilitate single-electron transfer (SET) processes. In some SNAr reactions, particularly with very strong nucleophiles, a SET mechanism may compete with or replace the polar addition-elimination pathway. nih.gov A SET mechanism involves the transfer of an electron from the nucleophile to the aromatic substrate to form a radical anion.

Furthermore, interactions between highly electron-deficient molecules like dinitrophenyl derivatives and electron-rich donor molecules can lead to the formation of charge-transfer (CT) complexes. nih.gov These complexes involve a partial transfer of electron density from the donor to the acceptor, often resulting in distinct coloration. The stability and electronic properties of these complexes can be investigated using spectroscopic and computational methods. nih.gov

Reduction Pathways of the Nitro Groups

The reduction of the two nitro groups on the aromatic ring of this compound can proceed through various pathways, yielding a range of products depending on the reducing agent and reaction conditions. The selective reduction of one nitro group over the other is a key aspect of its chemistry.

Generally, in dinitro- and trinitro-phenols and their ethers, a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. echemi.comstackexchange.com For derivatives of dinitroaniline, preference in reduction is given to the nitro group ortho to the amino group. echemi.comstackexchange.com In the case of 2,4-dinitrotoluene, reduction with reagents like ammonium (B1175870) sulfide (B99878) leads to the selective reduction of the 4-nitro group. spcmc.ac.in This selectivity is attributed to both steric and electronic factors. The presence of two nitro groups enhances the electrophilicity of the aromatic ring, making the dinitro compound more susceptible to reduction than the mononitro intermediate. researchgate.net

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, as well as the use of metals such as iron, tin, or zinc in acidic media. orientjchem.org The reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. nih.govcardiff.ac.uk The specific pathway and the potential for isolating intermediates are highly dependent on the chosen methodology. nih.govcardiff.ac.uk

For this compound, the selective reduction of one nitro group would lead to the formation of either 1-(2-amino-4-methyl-6-nitrophenyl)pyrrolidine or 1-(6-amino-4-methyl-2-nitrophenyl)pyrrolidine. The steric hindrance imposed by the pyrrolidine ring and the electronic influence of the methyl group are expected to play a significant role in determining the regioselectivity of the reduction.

Table 1: Potential Products from the Stepwise Reduction of this compound

ReactantReducing Agent/ConditionsPossible Intermediate ProductsFinal Product
This compoundMild reducing agent (e.g., Na₂S, SnCl₂)1-(2-Amino-4-methyl-6-nitrophenyl)pyrrolidine or 1-(6-Amino-4-methyl-2-nitrophenyl)pyrrolidine1-(2,6-Diamino-4-methylphenyl)pyrrolidine
This compoundStrong reducing agent (e.g., H₂/Pd-C)Mixture of mono-amino and di-amino products1-(2,6-Diamino-4-methylphenyl)pyrrolidine

This table is illustrative and based on general principles of nitroaromatic reduction. Specific experimental data for this compound is required for confirmation.

Oxidative Stability and Decomposition Pathways

The oxidative stability of this compound is influenced by the presence of the electron-donating pyrrolidine ring and the electron-withdrawing nitro groups. While the dinitrophenyl group is relatively stable towards oxidation due to its electron-deficient nature, the pyrrolidine ring can be susceptible to oxidative degradation. nih.gov

The thermal decomposition of nitroaromatic compounds is a complex process that can be initiated by the cleavage of the C-NO₂ bond. dtic.mil For some nitroaromatic compounds, decomposition begins with melting, followed by rearrangement reactions. For instance, 2,4-dinitroanisole (B92663) has been observed to form 2,4-dinitrophenol (B41442) through a rearrangement involving a hydrogen transfer from the methoxy (B1213986) group. nih.gov In the case of this compound, thermal stress could potentially lead to the degradation of the pyrrolidine ring or reactions involving the nitro groups. The specific decomposition pathway and the resulting products would depend on the temperature and other environmental factors. dtic.mil

The presence of the pyrrolidine ring, an amino group, can also influence the decomposition mechanism. For example, in the thermal decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), the initial step is believed to be the condensation of adjacent amino and nitro groups, leading to the formation of water and a furazan (B8792606) ring. researchgate.net A similar interaction between the pyrrolidine nitrogen and an ortho-nitro group in this compound could potentially be a factor in its thermal decomposition pathway.

Photochemical Reactivity and Transformations

Light-Induced Rearrangements and Cyclizations

Aromatic nitro compounds are known to undergo a variety of photochemical reactions upon exposure to light. These reactions can include rearrangements, cyclizations, and reductions. nih.govclockss.org For instance, the irradiation of 5-nitro-6-styryluracil derivatives can lead to a photoreductive cyclization to form pyrrolo[3,2-d]pyrimidines. clockss.org

In the case of O-(2,4-dinitrophenyl)oximes, visible-light photoredox catalysis can induce cyclization to form phenanthridines. nih.gov This process involves the single-electron reduction of the substrate to form an iminyl radical, which then undergoes an intermolecular homolytic aromatic substitution. nih.gov Given the presence of the dinitrophenyl moiety, this compound may exhibit similar reactivity, potentially undergoing intramolecular cyclization or rearrangement upon irradiation, depending on the reaction conditions and the presence of photosensitizers or catalysts.

Investigation of Photophysical Properties Relevant to Chemical Behavior

The photophysical properties of dinitrophenyl compounds, such as their absorption and fluorescence characteristics, are crucial for understanding their photochemical reactivity. Dinitrophenols are known to quench the fluorescence of other molecules, a property that is related to electron and energy transfer processes. nih.govresearchgate.net

The fluorescence of a molecule is influenced by its electronic structure and the surrounding environment. The presence of nitro groups, which are electron-withdrawing, can significantly affect the absorption and emission spectra of aromatic compounds. mdpi.com For instance, the fluorescence of tryptophan is quenched in the presence of 2,6-dinitrophenol. nih.gov The study of the fluorescence quenching of this compound in the presence of other molecules, or its own fluorescence properties, could provide insights into its excited-state dynamics and potential for photo-induced electron transfer reactions.

Table 2: Illustrative Photophysical Data for Related Dinitrophenyl Compounds

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)NotesReference
2,4-Dinitrophenol---Quenches tryptophan fluorescence nih.gov
2,6-Dinitrophenol---Quenches tryptophan fluorescence nih.govresearchgate.net
Polyaniline-Ag Composite---Fluorescence quenched by dinitrobenzene mdpi.com

This table provides examples of photophysical behavior of related compounds. Specific experimental data for this compound is needed for a complete understanding.

Acid-Base Properties and Protonation States of the Pyrrolidine Nitrogen

Investigation of Acidity/Basicity within Different Chemical Environments

The pyrrolidine nitrogen in this compound possesses basic properties due to the lone pair of electrons on the nitrogen atom. nih.gov However, the basicity of this nitrogen is significantly influenced by the strong electron-withdrawing effect of the 2,6-dinitrophenyl group. Electron-withdrawing substituents on an aromatic ring attached to a nitrogen atom generally decrease the basicity of the nitrogen by delocalizing the lone pair and making it less available for protonation. nih.gov

The pKa of the conjugate acid of pyrrolidine is approximately 11.3. The introduction of the 4-methyl-2,6-dinitrophenyl substituent is expected to lower this pKa value considerably. The extent of this decrease would depend on the degree of electronic communication between the aromatic ring and the pyrrolidine nitrogen.

The protonation state of the pyrrolidine nitrogen can be investigated in different chemical environments using techniques such as NMR spectroscopy, where pH-dependent changes in chemical shifts can be used to determine pKa values. mdpi.com The protonation equilibrium is a critical factor in understanding the compound's behavior in biological systems and its reactivity in acid-catalyzed reactions.

Influence of the Dinitrophenyl Group on Pyrrolidine Nitrogen Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. chemistryguru.com.sgchemistrysteps.com In the case of this compound, the pyrrolidine nitrogen is directly bonded to a heavily substituted aromatic ring, which profoundly diminishes its basic character compared to the parent pyrrolidine molecule. This reduction in basicity is a direct consequence of the powerful electron-withdrawing nature of the 2,6-dinitrophenyl group. masterorganicchemistry.commasterorganicchemistry.com

Two primary electronic effects are responsible for this decreased basicity: the inductive effect and the resonance effect. chemistrysteps.commasterorganicchemistry.com

Inductive Effect (-I): The two nitro (-NO₂) groups are strongly electronegative. They exert a potent electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the attached pyrrolidine nitrogen atom. masterorganicchemistry.commasterorganicchemistry.com This effect reduces the electron density on the nitrogen, making its lone pair less available and less attractive to a proton. chemistryguru.com.sgmasterorganicchemistry.com

Resonance Effect (-M): The lone pair of electrons on the pyrrolidine nitrogen can be delocalized into the π-system of the dinitrophenyl ring. masterorganicchemistry.comsavemyexams.com This delocalization is particularly significant due to the presence of the two nitro groups, especially at the ortho and para positions relative to the point of attachment. These groups act as strong π-acceptors, effectively pulling the nitrogen's lone pair into the ring to form resonance structures. masterorganicchemistry.commasterorganicchemistry.com This delocalization stabilizes the molecule but renders the nitrogen's lone pair significantly less available for protonation, thereby drastically reducing the amine's basicity. savemyexams.comlibretexts.org Aromatic amines are generally less basic than aliphatic amines because the nitrogen lone pair is delocalized by the aromatic ring. savemyexams.comlibretexts.org The presence of multiple, strong electron-withdrawing groups like the nitro substituents further exacerbates this effect. chemistrysteps.compharmaguideline.com

Table 1: Comparative Basicity of Pyrrolidine and Related Amines

Compound Structure pKa of Conjugate Acid (pKaH) Basicity Classification Notes
Pyrrolidine C₄H₉N ~11.3 Strong Base Aliphatic amine; lone pair is localized on the nitrogen.
Aniline C₆H₅NH₂ 4.6 Weak Base Aromatic amine; lone pair is delocalized into the benzene ring. masterorganicchemistry.com
p-Nitroaniline O₂NC₆H₄NH₂ 1.0 Very Weak Base Electron-withdrawing nitro group further delocalizes the lone pair. masterorganicchemistry.com

Computational and Theoretical Studies of 1 4 Methyl 2,6 Dinitrophenyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic and structural properties of molecules. For a compound like 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine, these methods can provide insights that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict the three-dimensional arrangement of atoms (geometry) and the distribution of electrons within a molecule. By performing a geometry optimization, the most stable conformation of this compound can be determined. This involves finding the arrangement of atoms that corresponds to the lowest energy state. The electronic structure analysis reveals how electrons are distributed across the molecule, which is crucial for understanding its reactivity and spectroscopic properties. For instance, DFT calculations can highlight the electron-deficient nature of the dinitrophenyl ring and the relative electron-richness of the pyrrolidine (B122466) nitrogen.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the pyrrolidine and methyl-substituted phenyl ring, while the LUMO would be concentrated on the nitro-substituted parts of the phenyl ring.

Table 1: Illustrative Frontier Molecular Orbital Energies

Property Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -2.0
Energy Gap (ΔE) 4.5

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate DFT methods.

Analysis of Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the ESP map would likely show strong negative potentials around the oxygen atoms of the nitro groups and a positive potential near the hydrogen atoms of the pyrrolidine ring and the methyl group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters. For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding atoms in the molecule. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule, providing information about its functional groups and bonding.

Molecular Dynamics Simulations for Conformational Flexibility in Solution and Gas Phase

While quantum chemical calculations often focus on a single, static molecular structure, molecules are in constant motion. Molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. These simulations can reveal the conformational flexibility of the pyrrolidine ring and the rotation around the bond connecting it to the dinitrophenyl group. By performing simulations in both the gas phase and in different solvents, it is possible to understand how the environment influences the molecule's shape and dynamics.

Theoretical Prediction of Reaction Pathways and Transition States

Computational methods can be used to explore potential chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products. Understanding the energy of these transition states allows for the prediction of reaction rates and mechanisms. For example, theoretical studies could investigate the susceptibility of the aromatic ring to nucleophilic substitution or the reactivity of the pyrrolidine nitrogen.

Table 2: Compound Names Mentioned

Compound Name

Computational Modeling of SNAr Mechanisms and Intermediates

The presence of two nitro groups (NO2) ortho and para to the leaving group on the phenyl ring is critical for the SNAr reaction to occur. These electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com Computational studies on similar systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, have confirmed the formation of analogous intermediates. nih.govresearchgate.net In these studies, the reaction is shown to proceed via the addition of pyrrolidine to the aromatic ring, followed by the departure of the leaving group. nih.govresearchgate.net

The reaction pathway can be summarized in two main steps:

Formation of the Meisenheimer Complex: Pyrrolidine attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate where the negative charge is delocalized over the aromatic ring and the nitro groups.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the final product, this compound.

Computational models can predict the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate. For example, in related SNAr reactions, the transition state for the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

Calculation of Activation Energies and Reaction Energetics

The activation energy is highly dependent on the nature of the leaving group, the solvent, and the specific substitution pattern on the aromatic ring. Generally, for activated systems like dinitro-substituted phenyl rings, the activation barriers are relatively low, allowing the reaction to proceed under mild conditions.

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from such computational studies, based on typical values for SNAr reactions of dinitrophenyl compounds.

Reaction StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)Calculated ΔG (kcal/mol)
1. Nucleophilic AttackMeisenheimer Complex Formation15 - 20-5 to -10
2. Leaving Group DepartureProduct Formation5 - 10-15 to -25 (overall)

This table is illustrative and based on general findings for similar SNAr reactions.

Structure-Reactivity Relationship (SRR) Studies from a Theoretical Perspective

Theoretical studies are pivotal in establishing relationships between the molecular structure of reactants and their chemical reactivity. For this compound and related compounds, these studies often involve quantitative methods to predict reactivity.

Quantitative Structure-Activity Relationship (QSAR) within a Purely Chemical Reactivity Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity, which in this context is its chemical reactivity. nih.gov For nitroaromatic compounds, QSAR studies often focus on predicting their reactivity towards nucleophiles or their potential for other chemical transformations. researchgate.netmdpi.com

In the context of the formation of this compound, a QSAR model could be developed to predict the rate of the SNAr reaction based on various molecular descriptors of the starting dinitrophenyl derivative. These descriptors can be calculated computationally and include:

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which indicates the susceptibility of the molecule to nucleophilic attack. nih.gov A lower ELUMO generally correlates with higher reactivity in SNAr reactions.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Such as atomic charges, bond orders, and electrostatic potentials.

A hypothetical QSAR equation for predicting the reaction rate constant (log k) might look like:

log k = c0 + c1(ELUMO) + c2(Σσ) + c3(P)

Where:

k is the reaction rate constant.

ELUMO is the energy of the LUMO.

Σσ represents the sum of Hammett substituent constants.

P is a descriptor for polarizability.

c0, c1, c2, and c3 are coefficients determined by regression analysis of a training set of compounds.

The following table presents typical descriptors used in QSAR studies of nitroaromatic compounds and their general correlation with reactivity in SNAr reactions.

DescriptorTypeCorrelation with SNAr Reactivity
ELUMOElectronicNegative (Lower ELUMO, higher reactivity)
Atomic charge on C1ElectronicPositive (More positive charge, higher reactivity)
Dipole MomentElectronicVariable, depends on the transition state
Molecular PolarizabilityElectronicPositive

Application of Hammett Equation and Other Linear Free Energy Relationships

The Hammett equation is a classic example of a linear free-energy relationship (LFER) that describes the effect of substituents on the reactivity of aromatic compounds. chemrxiv.orgacs.orgacs.org It is particularly useful for understanding the electronic effects of substituents in reactions like the SNAr formation of this compound.

The Hammett equation is given by:

log(k/k0) = ρσ

Where:

k is the rate constant for the substituted reactant.

k0 is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For SNAr reactions, the reaction constant ρ is typically positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it. chemrxiv.org This is consistent with the mechanism, as electron-withdrawing groups help to stabilize the negatively charged Meisenheimer intermediate.

In the case of this compound, the methyl group (-CH3) is an electron-donating group. While the two nitro groups are strongly activating, the methyl group has a slight deactivating effect compared to an unsubstituted dinitrophenyl precursor.

A hypothetical Hammett plot for the reaction of various substituted 4-X-2,6-dinitrophenyl compounds with pyrrolidine would yield a straight line with a positive slope (ρ > 0).

The table below provides Hammett σ constants for relevant substituents to illustrate their expected effect on the reactivity of the dinitrophenyl ring towards pyrrolidine.

Substituent (X at C4)Hammett Constant (σp)Expected Effect on Reaction Rate
-NO2+0.78Strong Acceleration
-CN+0.66Strong Acceleration
-Cl+0.23Moderate Acceleration
-H0.00Reference
-CH3-0.17Slight Deceleration
-OCH3-0.27Moderate Deceleration

This theoretical framework demonstrates how computational and quantitative structure-reactivity studies provide a deep and predictive understanding of the chemical behavior of this compound.

Synthesis and Investigation of Derivatives and Analogues of 1 4 Methyl 2,6 Dinitrophenyl Pyrrolidine

Modifications to the Pyrrolidine (B122466) Ring System

Synthesis and Characterization of Pyrrolidine Ring Substituents

The synthesis of substituted pyrrolidine rings can be achieved through various established methodologies, often beginning from chiral precursors like proline or through cycloaddition reactions. mdpi.com One common approach involves the functionalization of proline or 4-hydroxyproline, which provides a ready-made, optically pure pyrrolidine core. mdpi.com For instance, multi-step syntheses can yield a range of substituted pyrrolidines that can subsequently be coupled with an appropriate dinitrophenyl precursor. nih.gov Another powerful method is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which allows for the construction of highly functionalized pyrrolidine rings. nih.gov

Once synthesized, these substituted pyrrolidines can be N-arylated. The reaction of a substituted pyrrolidine with a reactive aryl halide, such as 1-chloro-4-methyl-2,6-dinitrobenzene, via nucleophilic aromatic substitution (SNAr) yields the target N-(dinitrophenyl)pyrrolidine derivative. The SNAr reaction is facilitated by the presence of electron-withdrawing nitro groups on the aromatic ring. nih.govnih.gov

Characterization of these derivatives relies on standard spectroscopic techniques. 1H and 13C NMR spectroscopy are used to confirm the connectivity and stereochemistry of the substituents. Infrared (IR) spectroscopy helps identify key functional groups, while mass spectrometry confirms the molecular weight of the synthesized compounds.

Table 1: Synthesis of Substituted Pyrrolidines via SNAr Reaction

Pyrrolidine ReactantProductTypical Yield (%)Spectroscopic Data (1H NMR, δ ppm)
(R)-2-Methylpyrrolidine1-(4-Methyl-2,6-dinitrophenyl)-2-methylpyrrolidine85-95Aromatic protons (~8.0-8.5 ppm), Pyrrolidine ring protons (1.5-4.0 ppm), Ring methyl (~2.5 ppm), Pyrrolidine methyl (~1.2 ppm)
(3S)-3-Hydroxypyrrolidine1-(4-Methyl-2,6-dinitrophenyl)-3-hydroxypyrrolidine80-90Aromatic protons (~8.0-8.5 ppm), Pyrrolidine ring protons (2.0-4.5 ppm), Hydroxyl proton (variable), Ring methyl (~2.5 ppm)
cis-2,5-Dimethylpyrrolidine1-(4-Methyl-2,6-dinitrophenyl)-2,5-dimethylpyrrolidine82-92Aromatic protons (~8.0-8.5 ppm), Pyrrolidine ring protons (1.6-4.2 ppm), Ring methyl (~2.5 ppm), Pyrrolidine methyls (~1.1 ppm)

Incorporation of Different N-Heterocyclic Rings (e.g., Piperidine (B6355638), Azetidine Analogues)

To understand the role of the heterocyclic ring's size and nature, analogues incorporating piperidine (a six-membered ring) and azetidine (a four-membered ring) are synthesized. The primary synthetic route to these compounds is the nucleophilic aromatic substitution reaction between the chosen cyclic amine and an activated aryl halide like 1-chloro-4-methyl-2,6-dinitrobenzene. unilag.edu.ngscispace.com

The synthesis of the piperidine analogue, 1-(4-methyl-2,6-dinitrophenyl)piperidine, generally proceeds smoothly due to the relatively low ring strain and good nucleophilicity of piperidine. dtic.mil In contrast, the synthesis of the azetidine analogue can be more challenging. Azetidines are subject to considerable ring strain (approx. 25.4 kcal/mol), which can influence their reactivity. rsc.org This strain can make them susceptible to ring-opening reactions under certain conditions, although they are generally more stable than the corresponding three-membered aziridines. rsc.orgrsc.org

Table 2: Synthesis of N-(4-Methyl-2,6-dinitrophenyl) Heterocycle Analogues

HeterocycleProduct NameReaction ConditionsTypical Yield (%)
Azetidine1-(4-Methyl-2,6-dinitrophenyl)azetidineBase (e.g., K2CO3), Solvent (e.g., DMF), 80-100 °C65-75
Pyrrolidine1-(4-Methyl-2,6-dinitrophenyl)pyrrolidineBase (e.g., K2CO3), Solvent (e.g., DMF), 80-100 °C90-98
Piperidine1-(4-Methyl-2,6-dinitrophenyl)piperidineBase (e.g., K2CO3), Solvent (e.g., DMF), 80-100 °C92-99

Impact of Ring Size and Substituents on Conformational Preferences and Reactivity

The size and substitution pattern of the N-heterocyclic ring significantly dictate the molecule's conformational preferences and reactivity. nih.gov The difference in structure is determined by bond distances, bond angles, and the electronegativity of the heteroatoms. nih.gov

Azetidine (4-membered ring): The high ring strain forces the azetidine ring into a puckered conformation. This strain can increase the nucleophilicity of the nitrogen lone pair in some contexts but can also lead to instability and a propensity for ring-opening reactions. rsc.orgnih.gov

Pyrrolidine (5-membered ring): The pyrrolidine ring is non-planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. Substituents on the ring can lock it into a preferred conformation, which in turn affects the orientation of the dinitrophenyl group. rsc.org

Piperidine (6-membered ring): The piperidine ring typically adopts a stable chair conformation, similar to cyclohexane. The bulky dinitrophenyl group generally prefers an equatorial position to minimize steric hindrance. This predictable conformation can influence the reactivity of the molecule. rsc.org

Variations in the Dinitrophenyl Moiety

Modifying the electronic properties of the aromatic ring by altering the number and position of nitro groups or by introducing different substituents offers another avenue for tuning the molecule's properties.

Alteration of Nitro Group Positions and Number on the Aromatic Ring

The synthesis of analogues with varied nitro group patterns is typically achieved through SNAr reactions using pyrrolidine and the corresponding commercially available nitro-substituted aryl halides. For example, 1-chloro-2,4-dinitrobenzene reacts with pyrrolidine to yield 1-(2,4-dinitrophenyl)pyrrolidine. Similarly, reactions with 1-fluoro-4-nitrobenzene or 1-chloro-2-nitrobenzene would produce the mononitrated analogues, 1-(4-nitrophenyl)pyrrolidine and 1-(2-nitrophenyl)pyrrolidine, respectively. researchgate.net

The position and number of nitro groups drastically affect the reactivity of the aryl ring towards nucleophilic attack. The powerful electron-withdrawing nature of the nitro group is essential for activating the ring for the SNAr reaction. nih.gov Aromatic rings with two nitro groups, particularly at the ortho and para positions relative to the leaving group, are significantly more reactive than those with a single nitro group. The reduction of one nitro group can also be a route to further derivatives, such as N-aryl pyrrolo quinolines, which are formed via reductive isomerization. jocpr.com

Table 3: Reactivity of Various Chloronitrobenzenes with Pyrrolidine

Aryl HalideProductRelative ReactivityComments
1-Chloro-2,4-dinitrobenzene1-(2,4-Dinitrophenyl)pyrrolidineVery HighActivated by two nitro groups ortho and para to the leaving group.
1-Chloro-4-nitrobenzene1-(4-Nitrophenyl)pyrrolidineModerateActivated by one para nitro group.
1-Chloro-2-nitrobenzene1-(2-Nitrophenyl)pyrrolidineModerateActivated by one ortho nitro group.
1-Chloro-3-nitrobenzene1-(3-Nitrophenyl)pyrrolidineLowMeta nitro group provides weak activation.

Introduction of Other Electron-Withdrawing or Electron-Donating Groups

Replacing the nitro groups with other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) systematically alters the electronic character of the N-aryl bond and the aromatic ring.

Electron-Withdrawing Groups (EWGs): Analogues featuring other strong EWGs such as cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl (-SO₂R) can be synthesized. The synthetic approach remains the SNAr reaction of pyrrolidine with an aryl halide bearing these substituents. Like nitro groups, these EWGs activate the ring toward nucleophilic substitution, although generally to a lesser extent. The presence of EWGs on the phenyl ring has been shown to be important for the biological activity of some pyrrolidine-containing compounds. nih.gov

Electron-Donating Groups (EDGs): Introducing EDGs like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) deactivates the aromatic ring towards SNAr reactions. Consequently, the synthesis of these analogues often requires harsher reaction conditions (e.g., higher temperatures, stronger bases, or metal catalysis). However, such modifications are valuable as they can significantly alter the molecule's properties, for instance, by increasing the electron density on the aromatic ring and influencing the conformational preference of the N-aryl bond. Research on substituted pyrrolidines has shown that both EWGs and EDGs are well-tolerated in many synthetic transformations. mdpi.comtandfonline.com

Systematic Study of Substituent Effects on Aromatic Ring Activation

The chemical reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties of its substituents. The benzene (B151609) ring is decorated with two powerful electron-withdrawing nitro groups (-NO₂) at the ortho positions, a weakly electron-donating methyl group (-CH₃) at the para position, and a strongly electron-donating pyrrolidine group.

Electron-Withdrawing Effects: The two nitro groups are strong deactivating groups due to both their negative inductive (-I) and negative resonance (-M) effects. They withdraw electron density from the aromatic ring, making it significantly electron-deficient. This deactivation renders the ring less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic aromatic substitution (SNAr).

Electron-Donating Effects: The methyl group is a weak activating group, donating electron density primarily through a positive inductive effect (+I) and hyperconjugation. The pyrrolidine group, an amino substituent, is a very strong activating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, a powerful positive resonance effect (+M).

Systematic studies on analogues would involve modifying the substituents to tune the ring's electronic properties. For instance, replacing the para-methyl group with a more strongly electron-donating group (e.g., methoxy, -OCH₃) would increase the electron density of the ring, potentially modulating its reactivity. Conversely, replacing it with an electron-withdrawing group (e.g., a halogen or a trifluoromethyl group, -CF₃) would further decrease the ring's electron density, enhancing its susceptibility to nucleophilic attack.

Substituent at C4Inductive EffectResonance EffectPredicted Ring Reactivity toward Nucleophiles
-CH₃ (Methyl)Weakly Donating (+I)N/A (Hyperconjugation)Baseline
-OCH₃ (Methoxy)Withdrawing (-I)Strongly Donating (+M)Decreased
-H (Hydrogen)NeutralNeutralSlightly Increased
-Cl (Chloro)Withdrawing (-I)Weakly Donating (+M)Increased
-CF₃ (Trifluoromethyl)Strongly Withdrawing (-I)Weakly Withdrawing (-M)Strongly Increased

Synthetic Strategies for Analogues and Libraries

The creation of analogues of this compound relies on robust and flexible synthetic strategies that can accommodate a wide range of structural diversity.

The synthesis of complex, specific analogues typically involves a multi-step approach. A common and effective method is nucleophilic aromatic substitution (SNAr). The synthesis generally starts with a commercially available and highly reactive precursor, such as 1-chloro-4-methyl-2,6-dinitrobenzene.

A general synthetic scheme is as follows:

Precursor Synthesis: A substituted toluene is nitrated to introduce the two nitro groups, followed by halogenation to install a suitable leaving group (e.g., chlorine or fluorine) at the C1 position.

Pyrrolidine Moiety Preparation: A desired complex pyrrolidine derivative is synthesized separately. This might involve multi-step sequences to install various functional groups or stereocenters on the pyrrolidine ring.

Coupling Reaction: The 1-halo-4-methyl-2,6-dinitrobenzene precursor is reacted with the custom-synthesized pyrrolidine. The strong activation provided by the two nitro groups facilitates the displacement of the halide by the pyrrolidine nitrogen, forming the C-N bond and yielding the final product.

This methodology allows for precise control over the structure of the final analogue, making it ideal for creating specific molecules to probe biological targets or material properties. For example, analogues with chiral centers on the pyrrolidine ring can be synthesized by using enantiomerically pure pyrrolidine derivatives in the coupling step.

To efficiently map structure-reactivity relationships, large numbers of related compounds, or libraries, are required. Parallel synthesis and combinatorial chemistry are the strategies of choice for this purpose. drugs.ienih.gov

In a parallel synthesis approach, a common starting material is reacted with a diverse set of building blocks in a spatially separated array, such as a 96-well plate. For example, a stock solution of 1-chloro-4-methyl-2,6-dinitrobenzene could be dispensed into each well, followed by the addition of a different substituted pyrrolidine to each well. After the reaction, this process yields a collection of individual, purified compounds, each with a unique structure. This method is highly efficient for generating focused libraries of tens to hundreds of compounds. nih.gov

Combinatorial chemistry can be used to generate even larger libraries, often using a "split-and-pool" strategy on a solid support. drugs.ie

A solid-phase resin is divided into multiple portions.

Each portion is reacted with a different building block (e.g., a set of amino acids to build a peptide chain on the pyrrolidine).

The portions are then recombined ("pooled"), mixed, and re-divided ("split").

The process is repeated with a second set of building blocks.

This approach can generate thousands or even millions of unique compounds in a single synthesis. Identifying the most active compound from the resulting mixture often requires sophisticated deconvolution or encoding strategies. drugs.ie These high-throughput methods are invaluable for rapidly exploring a wide chemical space to identify initial "hit" compounds or to establish broad structure-activity trends.

Comparative Analysis of Chemical Reactivity and Spectroscopic Profiles of Analogues

A comparative analysis of analogues provides crucial data for understanding how structural modifications influence chemical properties.

Chemical Reactivity: The primary reactivity of interest for this class of compounds is their behavior in nucleophilic aromatic substitution reactions. The rate of reaction can be quantified by monitoring the displacement of the pyrrolidine group (or another leaving group) by a standard nucleophile. By systematically varying the substituent at the C4 position of the aromatic ring, a Hammett-style analysis can be performed to correlate reaction rates with the electronic parameters of the substituent. It is predicted that analogues with more electron-withdrawing groups at C4 will react faster with nucleophiles, as these groups help stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.

Spectroscopic Profiles:

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing these analogues. In ¹H NMR, the aromatic protons (at the C3 and C5 positions) are of particular interest. Their chemical shift provides a direct measure of the electronic environment of the ring. For the parent compound, these protons would appear as a singlet. Introducing an electron-withdrawing group at C4 would shift this signal downfield (to a higher ppm), while an electron-donating group would cause an upfield shift.

IR Spectroscopy: Infrared spectroscopy is useful for confirming the presence of key functional groups. The characteristic symmetric and asymmetric stretching vibrations of the nitro groups typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Changes in the electronic nature of the ring substituents can cause subtle shifts in the frequencies of these vibrations.

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the molecular formula of each new analogue. The fragmentation patterns observed can also provide structural information.

The following table provides hypothetical ¹H NMR data for the aromatic protons of C4-substituted analogues to illustrate the expected trends.

Substituent at C4Electronic EffectPredicted ¹H NMR Chemical Shift of Aromatic Protons (ppm)
-OCH₃Strongly Donating~8.30
-CH₃Weakly Donating~8.50
-HNeutral~8.65
-ClWeakly Withdrawing~8.75
-CNStrongly Withdrawing~8.90

By correlating these spectroscopic and reactivity data across a library of compounds, a comprehensive understanding of the structure-property relationships for the this compound scaffold can be developed.

Applications in Advanced Organic Synthesis and Materials Science

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine as a Synthetic Intermediate

The structure of this compound suggests its utility as a versatile building block in the synthesis of more complex molecules. The pyrrolidine (B122466) ring is a common feature in many natural products and pharmaceuticals, while the dinitrophenyl group offers multiple reactive sites for further chemical transformations.

Building Block for Complex Organic Molecules and Natural Product Syntheses

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Its five-membered ring provides a rigid framework that can be stereochemically controlled, making it a valuable component in the synthesis of alkaloids and other biologically active compounds. The dinitrophenyl moiety can be strategically modified, for instance, through the reduction of the nitro groups to amines, which can then participate in a variety of coupling reactions to build molecular complexity. This could potentially allow for the incorporation of this unit into larger, more intricate molecular architectures.

Precursor for Functional Organic Materials (e.g., Dyes, Pigments, Electronic Materials)

The dinitrophenyl group is a well-known chromophore, and its presence in this compound suggests potential applications in the field of dyes and pigments. Aromatic nitro compounds are often colored and have been historically used in the dye industry. Further functionalization of the molecule could lead to the development of novel colorants with specific properties.

In the realm of electronic materials, molecules containing electron-withdrawing groups like the dinitrophenyl moiety are of interest for their potential use in organic electronics. These groups can influence the electronic properties of a molecule, making it a candidate for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyrrolidine group can also be modified to tune the solubility and processing characteristics of the material.

Exploration of Catalytic Applications

The nitrogen atom of the pyrrolidine ring in this compound could potentially engage in catalytic processes, either as a ligand for a metal catalyst or as an organocatalyst itself.

Potential as a Ligand in Metal-Catalyzed Reactions

Pyrrolidine derivatives are widely used as chiral ligands in asymmetric metal catalysis. The nitrogen atom can coordinate to a metal center, and if the pyrrolidine ring is appropriately substituted, it can create a chiral environment that influences the stereochemical outcome of a reaction. While the dinitrophenyl group's strong electron-withdrawing nature might diminish the coordinating ability of the pyrrolidine nitrogen, this could be modulated through synthetic modifications.

Investigation in Organocatalysis

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a powerful tool in organic synthesis. Pyrrolidine-based structures are among the most successful organocatalysts, particularly in enamine and iminium ion catalysis. These catalysts are effective in a wide range of asymmetric transformations, including Michael additions and aldol (B89426) reactions. The electronic properties imparted by the dinitrophenyl group could influence the reactivity and selectivity of the pyrrolidine nitrogen in such catalytic cycles, opening avenues for the development of new organocatalysts with unique properties.

Potential for Sensor Development Based on Chemical Properties

The electron-deficient nature of the dinitrophenyl ring makes this compound a candidate for use in chemical sensors. The interaction of this electron-poor aromatic system with electron-rich analytes could lead to a detectable signal, such as a change in color or fluorescence. This principle is often employed in the design of sensors for various ions and molecules. The pyrrolidine unit could be further functionalized to introduce specific recognition sites, enhancing the selectivity of the sensor.

Chromogenic and Fluorogenic Properties in Response to Analytes

No published research is available to describe the chromogenic or fluorogenic properties of this compound upon interaction with analytes.

Application in Chemo- and Ion-Sensing Devices

There is no available literature detailing the application of this compound in the fabrication or function of chemo- or ion-sensing devices.

This report underscores a potential area for future research, given the promising sensing capabilities of structurally related compounds.

Future Research Directions and Unexplored Avenues

Exploration of Novel Reaction Pathways and Transformations

The reactivity of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is predicted to be dominated by the electrophilic nature of the dinitrophenyl ring and the potential for reduction of the nitro groups. Future studies could venture beyond conventional transformations to explore its behavior under non-traditional conditions.

The application of extreme conditions can unlock novel reaction pathways that are inaccessible under standard atmospheric pressure and temperature.

High-Pressure Chemistry : Investigating the reaction of this compound with various nucleophiles under high pressure (in the range of 0.5–2.0 GPa) could lead to the synthesis of highly functionalized and sterically hindered derivatives. High pressure can overcome steric hindrance and accelerate reactions with negative activation volumes, such as nucleophilic aromatic substitution (SNAr). A hypothetical study could explore the reaction with hindered secondary amines, which may not proceed efficiently under thermal conditions.

Table 1: Illustrative Data for a Hypothetical High-Pressure SNAr Reaction

EntryNucleophilePressure (GPa)Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
1Diisopropylamine0.1 (Atmospheric)10048No Reaction
2Diisopropylamine1.01001265
3Diisopropylamine1.5801282
42,6-Dimethylpiperidine1.51002445

Supercritical Fluids : Utilizing supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a reaction medium offers benefits in terms of mass transfer, solubility, and environmental sustainability. Future research could investigate the selective hydrogenation of one nitro group in scCO₂ using a suitable catalyst. The tunable properties of supercritical fluids could allow for precise control over the reaction selectivity, favoring the formation of 2-amino-4-methyl-6-nitrophenyl)pyrrolidine over the diamino product.

Electrocatalysis and biocatalysis represent powerful and sustainable alternatives to conventional chemical reagents for mediating redox transformations. The nitro groups of the target compound are prime targets for such methodologies.

Electrocatalytic Reduction : The stepwise reduction of nitroaromatics is a well-established electrochemical process. rsc.org Future studies could focus on developing selective electrocatalytic methods to access a range of reduction products. By carefully controlling the electrode potential and utilizing different cathode materials (e.g., lead, copper, or modified carbon electrodes), it would be possible to selectively generate the corresponding nitroso, hydroxylamino, or amino derivatives. This approach avoids the use of harsh chemical reducing agents and allows for a high degree of control.

Biocatalytic Transformations : The biodegradation of nitroaromatic compounds by microorganisms is a subject of extensive research, driven by their status as environmental pollutants. cswab.orgnih.gov This natural machinery can be harnessed for synthetic purposes. Research could be directed at using isolated nitroreductase enzymes or whole-cell biocatalysts to perform selective reductions on this compound. These enzymatic systems often exhibit exquisite chemo- and regioselectivity, potentially allowing for the reduction of one specific nitro group over the other, a challenging task for traditional chemical methods.

Development of More Efficient and Sustainable Synthetic Routes

While the synthesis of this compound can be readily envisioned via a standard SNAr reaction, significant opportunities exist to modernize and improve the efficiency and sustainability of its production.

Continuous flow chemistry offers substantial advantages over traditional batch processing, particularly for reactions involving highly energetic materials like dinitroaromatic compounds. The enhanced heat and mass transfer, precise control over reaction parameters, and smaller reactor volumes significantly improve safety and can lead to higher yields and purity.

A future research objective would be to design and optimize a continuous flow synthesis. This would likely involve pumping a solution of the precursor, such as 1-chloro-4-methyl-2,6-dinitrobenzene, and pyrrolidine (B122466) through a heated microreactor or packed-bed reactor. The short residence times and superior temperature control could minimize the formation of impurities often seen in batch reactions.

Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis

ParameterBatch SynthesisProposed Flow Synthesis
Reaction Time 8 hours15 minutes (residence time)
Temperature 80 °C120 °C
Yield 85%>95%
Safety Profile Moderate risk (exotherm)High (small reaction volume)
Workup Aqueous wash, extractionIn-line purification

A long-term goal for sustainable chemistry is the integration of renewable feedstocks. The aromatic core of the target molecule is traditionally derived from petrochemicals like toluene. Future research could explore pathways starting from bio-derived platform chemicals. For instance, p-cresol (4-methylphenol), which can potentially be derived from lignin, could serve as a renewable starting material. The research would then need to focus on developing efficient and green methods for the subsequent nitration and amination steps to construct the final molecule, moving away from fossil fuel dependency.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the use of advanced spectroscopic techniques capable of characterizing short-lived species.

In-situ Reaction Monitoring : To study the kinetics and mechanism of the SNAr synthesis, in-situ spectroscopic methods such as ReactIR (FTIR) or Raman spectroscopy could be employed. These techniques would allow for real-time tracking of the concentrations of reactants, products, and key intermediates. A primary target for observation would be the Meisenheimer complex, the characteristic intermediate of SNAr reactions, which could be identified by its unique vibrational bands.

Transient Species Characterization : The reduction of the nitro groups proceeds through transient intermediates such as nitroso and hydroxylamine (B1172632) species. researchgate.net Techniques like stopped-flow UV-Vis spectroscopy could be used to monitor the rapid formation and decay of these intermediates. Furthermore, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS) coupled with a reaction monitoring system, could be used to directly detect and characterize these transient species, providing invaluable mechanistic insight.

Table 3: Potential Application of Advanced Spectroscopic Techniques

TechniqueResearch TargetInformation Gained
In-situ FTIR/Raman SNAr SynthesisReaction kinetics, detection of Meisenheimer complex
Stopped-Flow UV-Vis Nitro Group ReductionKinetics of transient intermediate formation/decay
2D NMR (EXSY) Conformational DynamicsRate of rotation around the C(aryl)-N(pyrrolidine) bond
ESI-MS Electrocatalytic ReductionIdentification of intermediates (nitroso, hydroxylamino)

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

The future exploration of this compound stands to be significantly accelerated by the integration of machine learning (ML) and artificial intelligence (AI). These computational tools offer powerful methods for predicting the compound's properties and for designing novel chemical reactions, thereby reducing the need for extensive and resource-intensive laboratory experiments.

Recent advancements in ML have revolutionized molecular property prediction. arxiv.org Deep learning models, particularly graph-based architectures like directed message-passing neural networks (D-MPNNs), have shown exceptional performance in a variety of property prediction tasks. nih.govresearchgate.net Software packages such as Chemprop implement these architectures, providing an accessible means to predict a wide range of molecular characteristics. chemrxiv.org For this compound, these models can be trained on existing datasets of nitroaromatic and pyrrolidine-containing compounds to forecast its physicochemical, pharmacokinetic, and toxicological profiles with increasing accuracy. This predictive capability allows for rapid virtual screening and prioritization of derivatives with desired characteristics. arxiv.orgmedium.com

Table 1: Applications of Machine Learning in Property Prediction for this compound

Predicted Property Category Specific Examples Relevant Machine Learning Models
Physicochemical Properties Solubility, Melting Point, Boiling Point, Partition Coefficient (LogP) Graph Neural Networks (GNNs), D-MPNNs, Gradient Boosting
Toxicological Profile Mutagenicity, Carcinogenicity, Acute Toxicity D-MPNNs, Support Vector Machines (SVM), Random Forest
Reactivity Descriptors Bond Dissociation Energies, Atomic Partial Charges, Reaction Barrier Heights D-MPNNs, Density Functional Theory (DFT) combined with ML
Pharmacokinetic Properties Absorption, Distribution, Metabolism, Excretion (ADME) Quantitative Structure-Property Relationship (QSPR) models, GNNs
Table 2: Role of Artificial Intelligence in Reaction Design for this compound
AI Application Area Specific Task AI Technology
Retrosynthesis Planning Proposing novel synthetic pathways to the core structure. Transformer Models, Reinforcement Learning, Expert Systems
Forward Reaction Prediction Predicting the products of novel reactions involving the compound. Sequence-to-sequence (Seq2Seq) Models, GNNs
Reaction Condition Optimization Recommending optimal solvents, catalysts, and temperatures. Bayesian Optimization, Active Learning Frameworks

| Derivatization Strategy | Designing new analogues by suggesting functionalization reactions. | Generative Models, Matched Molecular Pair Analysis |

Discovery of Unexpected Chemical Phenomena and Reactivities

The unique structure of this compound, which combines a sterically hindered and electron-deficient dinitrophenyl ring with a saturated heterocyclic pyrrolidine moiety, creates a fertile ground for the discovery of unexpected chemical phenomena. The electron-withdrawing nature of the two nitro groups profoundly influences the aromatic ring's reactivity, making it susceptible to nucleophilic aromatic substitution. nih.govscience.gov However, the steric hindrance imposed by the ortho-nitro group and the adjacent methyl group could lead to unusual regioselectivity or reaction kinetics.

Research into related nitroaromatic compounds has revealed surprising transformations. For instance, studies on N-(2,4-dinitrophenyl) derivatives of sugars have shown unexpected hydrolysis products and ring rearrangements, highlighting the potential for complex intramolecular interactions. nih.gov Similarly, reactions involving other substituted pyrrolidines have sometimes led to unanticipated cycloaddition products. mdpi.com These precedents suggest that subjecting this compound to a diverse range of reaction conditions could unveil novel chemical pathways.

Future research should focus on exploring its reactivity under conditions that could promote rearrangements, ring-opening, or unconventional functionalization. For example, reactions involving strong bases, radical initiators, or photolytic conditions could trigger pathways not predicted by standard reactivity models. The reduction of the nitro groups is a key transformation for many nitroaromatic compounds, often leading to amines. nih.gov However, the specific steric and electronic environment in this molecule could allow for the isolation of partially reduced intermediates like nitroso or hydroxylamine species, which could then undergo unique secondary reactions. The investigation of these unexplored reactive avenues could lead to the synthesis of novel molecular scaffolds and provide deeper insights into the fundamental reactivity of sterically congested nitroaromatic systems.

Table 3: Potential Areas for Discovery of Unexpected Phenomena with this compound

Research Area Potential Unexpected Outcome Rationale
Nucleophilic Aromatic Substitution Atypical regioselectivity or resistance to substitution. Steric hindrance from ortho-nitro and methyl groups may block or redirect nucleophilic attack.
Reduction of Nitro Groups Formation of stable, partially reduced intermediates (nitroso, hydroxylamine). The unique electronic environment could stabilize intermediates that are typically transient.
Photochemical Reactions Intramolecular cyclization or rearrangement. Excitation of the nitroaromatic chromophore could open novel, non-thermal reaction channels.
Strong Base Reactions Ring-opening of the pyrrolidine or deprotonation at unexpected sites. The combination of electron-withdrawing groups and the amine moiety may lead to unusual acidity.
Oxidative Degradation Formation of novel degradation products. The molecule's resistance to oxidation could lead to unique breakdown pathways under harsh conditions. nih.gov

Q & A

Q. What role do non-covalent interactions (e.g., π-stacking) play in the solid-state packing and solubility of this compound?

  • Methodological Answer : Analyze crystal packing motifs via X-ray diffraction. Pair with Hirshfeld surface analysis to quantify intermolecular interactions. Solubility parameters can be modeled using Hansen solubility spheres .

Q. How can machine learning (ML) models predict novel derivatives of this compound with desired photophysical properties?

  • Methodological Answer : Train ML algorithms on datasets of UV-Vis spectra and TD-DFT-computed excitation energies. Feature selection should prioritize electronic descriptors (e.g., HOMO-LUMO gaps) and steric parameters .

Q. What advanced separation techniques are required to resolve enantiomers of chiral derivatives of this compound?

  • Methodological Answer : Develop chiral stationary phases (CSPs) for HPLC using molecular imprinting with enantiopure templates. Dynamic kinetic resolution (DKR) protocols can enhance enantioselectivity during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.